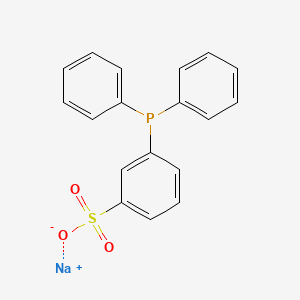
Sodium 3-(diphenylphosphino)benzenesulfonate
説明
Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.
特性
CAS番号 |
63995-75-5 |
|---|---|
分子式 |
C18H15NaO3PS |
分子量 |
365.3 g/mol |
IUPAC名 |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
InChIキー |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:
Starting Material: Triphenylphosphine is used as the starting material.
Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.
Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.
Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .
化学反応の分析
Types of Reactions
Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
作用機序
The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .
類似化合物との比較
Similar Compounds
- Triphenylphosphine-3-sulfonic acid sodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


